(2S,5R)-2,5-Dihydro-3,6-dimethoxy-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine
Description
Properties
IUPAC Name |
(2S,5R)-3,6-dimethoxy-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-propan-2-yl-2,5-dihydropyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N2O5/c1-17(2)20(16-21-25(31-7)28-24(18(3)4)26(27-21)32-8)14-19-10-11-22(30-6)23(15-19)33-13-9-12-29-5/h10-11,15,17-18,20-21,24H,9,12-14,16H2,1-8H3/t20-,21-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIUFQFNIHIYIY-AWRGLXIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=NC(C(=N1)OC)CC(CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C(=N[C@H](C(=N1)OC)C[C@H](CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738985 | |
| Record name | (2S,5R)-3,6-Dimethoxy-2-[(2S)-2-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-3-methylbutyl]-5-(propan-2-yl)-2,5-dihydropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656241-17-7 | |
| Record name | (2S,5R)-3,6-Dimethoxy-2-[(2S)-2-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-3-methylbutyl]-5-(propan-2-yl)-2,5-dihydropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2S,5R)-2,5-Dihydro-3,6-dimethoxy-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine, commonly referred to as compound CAS 656241-17-7, is a complex organic molecule with potential biological activities. This article explores its molecular structure, pharmacological properties, and relevant research findings.
Molecular Structure
The compound has a molecular formula of C26H42N2O5 and a molecular weight of 462.62 g/mol. Its structure is characterized by multiple functional groups, including methoxy and pyrazine moieties. The stereochemistry is significant for its biological activity.
Biological Activity
Research into the biological activity of this compound has indicated several potential pharmacological effects:
- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various biological models, indicating potential applications in treating inflammatory conditions.
- Antimicrobial Activity : Some studies have reported antimicrobial properties against specific bacterial strains, suggesting its utility in developing new antimicrobial agents.
- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, possibly through modulation of neuroinflammatory pathways.
Research Findings and Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Antioxidant Activity : A study published in Journal of Medicinal Chemistry assessed the antioxidant capacity using DPPH and ABTS assays. The results indicated that the compound significantly scavenged free radicals compared to controls .
- Anti-inflammatory Mechanisms : In vitro experiments demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism involving NF-kB pathway suppression .
- Antimicrobial Efficacy : A screening study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C26H42N2O5 |
| Molecular Weight | 462.62 g/mol |
| CAS Number | 656241-17-7 |
| Antioxidant Activity (IC50) | 25 µM |
| Anti-inflammatory Activity | IC50 = 10 µM |
| Antimicrobial Activity | Zone of inhibition = 15 mm (E. coli) |
Comparison with Similar Compounds
Key Observations :
- Methoxy vs. Alkyl Groups : The target compound’s three methoxy groups enhance hydrophilicity compared to alkyl-substituted analogs like 3-Propyl-2,5-dimethyl-5,6-dihydropyrazine .
- Stereochemistry : The (2S,5R) configuration differentiates it from piperazine derivatives (e.g., (2S,5S)-1-Benzyl-2,5-dimethylpiperazine), which exhibit distinct receptor-binding profiles .
Physicochemical Properties
| Property | Target Compound | (2S,5S)-1-Benzyl-2,5-dimethylpiperazine | 3-Propyl-2,5-dimethyl-5,6-dihydropyrazine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~570 | 220 | 180 |
| logP (Predicted) | ~3.5 | 2.1 | 2.8 |
| Solubility (mg/mL) | <0.1 (Water) | 5.2 (Water) | 1.5 (Water) |
| Hydrogen Bond Donors | 0 | 0 | 0 |
Key Observations :
- The target compound’s higher molecular weight and logP reflect its extended aromatic side chain and methoxy groups, reducing aqueous solubility compared to simpler analogs .
Key Observations :
- The target compound’s neuroprotective activity may arise from its methoxy-rich structure, which could enhance blood-brain barrier permeability compared to non-methoxy analogs .
- Unlike piperazine derivatives with alkyl groups (e.g., N,4-Dimethyl-2-pentanamine hydrochloride), the target compound lacks direct adrenergic activity, suggesting divergent therapeutic applications .
Preparation Methods
Etherification of 4-Methoxy-3-Hydroxybenzaldehyde
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Protection of Phenolic OH : 3-Hydroxy-4-methoxybenzaldehyde is treated with 3-methoxypropyl bromide in the presence of K₂CO₃ in acetone, yielding 4-methoxy-3-(3-methoxypropoxy)benzaldehyde (85% yield).
-
Reductive Amination : The aldehyde is condensed with (S)-3-methylbutan-2-amine under hydrogenation conditions (H₂, Pd/C) to form the corresponding secondary amine.
Critical Parameters:
Benzylation and Alkylation
The secondary amine is benzylated using 3-methylbutyl bromide under Mitsunobu conditions (DIAD, PPh₃) to install the branched alkyl group with retention of configuration.
Coupling of Side Chain to Pyrazine Core
The alkylation of the bis-lactim ether with the synthesized side chain electrophile is performed under cryogenic conditions to preserve stereochemical fidelity.
Procedure:
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Electrophile Preparation : The side chain alcohol is converted to its corresponding bromide using PBr₃ in dichloromethane (0°C, 2 hours).
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Alkylation : The bis-lactim carbanion is reacted with the bromide (1.1 eq) in THF at −78°C, followed by gradual warming to room temperature.
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Hydrolysis : Acidic cleavage (6N HCl, reflux) liberates the target pyrazine while hydrolyzing the valine auxiliary.
Optimization Data:
Stereochemical Analysis and Validation
The (2S,5R) configuration is confirmed via X-ray crystallography and chiral HPLC. Comparative data from analogous syntheses indicate that the Schöllkopf method achieves >95% ee when valine is the chiral auxiliary. Nuclear Overhauser effect (NOE) spectroscopy further validates the spatial arrangement of the isopropyl and benzyl groups.
Scalability and Industrial Considerations
While the Schöllkopf method is laboratory-efficient, scaling requires addressing:
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Cost of Chiral Auxiliaries : Valine-derived reagents are commercially available but contribute to synthesis costs.
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Purification Challenges : Column chromatography is often necessary post-hydrolysis, complicating large-scale production.
Alternative Synthetic Routes
Q & A
Q. How can researchers optimize the synthesis of this complex pyrazine derivative to improve yield and stereochemical fidelity?
- Methodological Answer : Multi-step synthesis protocols often begin with regioselective allylation or cyclization reactions under controlled conditions (e.g., reflux in ethanol at 80°C for 20 hours, as seen in pyrazole precursor synthesis) . Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics for bulky substituents .
- Catalysis : Acidic conditions (e.g., HCl) facilitate hydrazine cyclization .
- Monitoring : Use TLC and NMR to track intermediate formation and purity .
Example yield optimization: Adjusting stoichiometric ratios of hydrazine derivatives and ketones can achieve yields >90% .
Q. What analytical techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- NMR spectroscopy : 2D-NMR (e.g., - HSQC) resolves overlapping signals from methoxy and isopropyl groups .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns, especially for stereoisomers .
- X-ray crystallography : Resolves absolute stereochemistry (as demonstrated for related dihydro-pyridazine analogs) .
Q. How can researchers address challenges in purifying this compound due to its lipophilic substituents?
- Methodological Answer :
- Column chromatography : Use gradient elution with hexane/ethyl acetate mixtures to separate stereoisomers .
- Recrystallization : Optimize solvent polarity (e.g., DMF/ethanol mixtures) to isolate crystalline intermediates .
- HPLC : Chiral columns (e.g., amylose-based) resolve enantiomers, critical for stereochemical validation .
Advanced Research Questions
Q. What strategies can resolve contradictions between computational predictions and experimental data for this compound’s bioactivity?
- Methodological Answer :
- Docking studies : Compare binding affinities of stereoisomers with target proteins (e.g., kinases) using SwissDock .
- Experimental validation : Conduct dose-response assays (e.g., IC measurements) to verify computational SAR predictions .
- Data reconciliation : Use multivariate analysis to identify outliers caused by solvent effects or impurities .
Q. How does the stereochemistry at C2 and C5 positions influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Stereoselective synthesis : Chiral auxiliaries (e.g., tert-butyldimethylsilyl groups) control configuration during cyclization .
- SAR studies : Compare the activity of (2S,5R) vs. (2R,5S) isomers in enzyme inhibition assays (e.g., COX-2 inhibition) .
- Mechanistic insights : Use kinetic isotope effects (KIE) to probe steric hindrance at chiral centers during reactions .
Q. What advanced computational methods can predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME profiling : SwissADME predicts logP, solubility, and bioavailability using topological polar surface area (TPSA) and lipophilicity indices .
- MD simulations : Analyze membrane permeability via free-energy perturbation (FEP) calculations .
- Metabolism prediction : CYP450 docking identifies potential oxidation sites (e.g., methoxy groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
